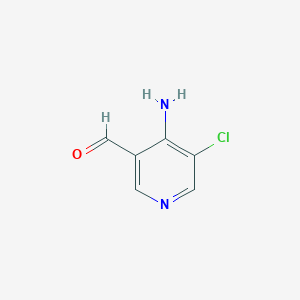

4-Amino-5-chloronicotinaldehyde

Description

Properties

IUPAC Name |

4-amino-5-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFJAJADROSJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858660 | |

| Record name | 4-Amino-5-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289175-56-9 | |

| Record name | 4-Amino-5-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-5-chloronicotinaldehyde (CAS 1289175-56-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data for 4-Amino-5-chloronicotinaldehyde (CAS 1289175-56-9) is exceptionally limited. This guide has been constructed by a Senior Application Scientist to provide a predictive but scientifically grounded framework based on the established chemistry of analogous compounds. All proposed protocols and expected data are intended to serve as an expert starting point for research and development, not as a report of established experimental results.

Section 1: Introduction and Strategic Importance

This compound is a substituted pyridine derivative featuring three key functional groups: an aromatic amine, a chloro substituent, and an aldehyde. The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile core for designing therapeutic agents.[3]

Substituted pyridines are integral to drugs with a vast range of activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory functions.[4][5] The specific arrangement of an amino group, a halogen, and a reactive aldehyde on the nicotinaldehyde framework makes CAS 1289175-56-9 a potentially valuable, trifunctional building block. Each functional group offers a distinct chemical handle for diversification, allowing for the systematic exploration of chemical space in drug discovery campaigns. This guide will elucidate its predicted properties, plausible synthetic routes, expected analytical characteristics, and potential applications.

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent nodes N_amino [label="NH₂", pos="0,-2.8!"]; Cl [label="Cl", pos="2.6,-1.5!"]; C_aldehyde [label="C", pos="-2.6,-1.5!"]; H_aldehyde [label="H", pos="-3.2,-0.9!"]; O_aldehyde [label="O", pos="-3.2,-2.1!"];

// Ring bonds C2 -- N1 [label=""]; N1 -- C6 [label=""]; C2 -- C3 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C3 -- C4 [label=""];

// Double bonds in the ring (Aromatic) edge [style=double]; N1 -- C2; C3 -- C4; C5 -- C6;

// Substituent bonds edge [style=solid]; C4 -- N_amino [label=""]; C5 -- Cl [label=""]; C3 -- C_aldehyde [label=""];

// Aldehyde bonds C_aldehyde -- H_aldehyde [label=""]; edge [style=double]; C_aldehyde -- O_aldehyde [label=""]; }

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC) and the intermediates can be characterized by spectroscopic methods.

Step 1: Synthesis of 4-Amino-5-chloropyridine

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-aminopyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane.

-

Chlorination: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The causality for using NCS is its ability to act as a mild electrophilic chlorinating agent, directed to the electron-rich position ortho to the activating amino group.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 4-amino-5-chloropyridine.

Step 2: Formylation to this compound

-

Reactor Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the purified 4-amino-5-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (2.2 eq, as a solution in THF/hexanes) dropwise via syringe. The amino group directs the metalation to the C3 position. The low temperature is critical to prevent side reactions.

-

Formylation: After stirring at -78°C for 1 hour, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise. DMF serves as the formylating agent, quenching the lithiated intermediate.

-

Quenching and Workup: Stir for an additional 2 hours at -78°C, then allow the reaction to slowly warm to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude aldehyde by flash column chromatography to afford the final product.

Section 4: Spectroscopic Characterization (Expected)

Confirming the structure of the synthesized compound is paramount. The following section details the expected spectroscopic signatures. This workflow provides a logical sequence for structural elucidation.

Spectroscopic Analysis Workflow

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Amino-5-chloronicotinaldehyde

Executive Summary

This technical guide provides a detailed exploration of a viable synthetic pathway for 4-Amino-5-chloronicotinaldehyde, a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Substituted nicotinaldehydes are crucial intermediates for creating complex heterocyclic scaffolds found in a range of bioactive molecules.[1] This document outlines a robust synthetic strategy centered on the Vilsmeier-Haack formylation, a classic and effective method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings.[2][3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss key aspects of characterization, optimization, and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable building block.

Introduction: The Significance of Substituted Nicotinaldehydes

Nicotinaldehyde and its substituted derivatives are a cornerstone of heterocyclic chemistry. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of imines and enamines, enabling the construction of diverse molecular architectures.[4] These derivatives are pivotal intermediates in the synthesis of high-value end products, particularly in the agrochemical and pharmaceutical industries, where they form the core of fungicides, insecticides, and potent therapeutic agents.[1]

The synthesis of aldehydes can be challenging due to their intermediate oxidation state, making them susceptible to over-oxidation to carboxylic acids or reduction to alcohols.[1] The pyridine ring itself presents unique challenges; the electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, complicating direct functionalization.[5] Therefore, the development of efficient and selective synthetic routes to specifically substituted nicotinaldehydes, such as this compound, is of paramount importance. The strategic placement of an amino group, a chloro group, and an aldehyde on the pyridine scaffold provides three distinct points for further chemical elaboration, making the target molecule a highly valuable synthon.

Proposed Synthetic Strategy: Vilsmeier-Haack Formylation

The most direct and logical approach for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate activated aromatic rings.[2] The amino group at the C4 position of the pyridine ring is a strong activating group, which electronically enriches the ring and directs electrophilic substitution to the ortho and para positions. In the case of the proposed starting material, 4-amino-3-chloropyridine , the C5 position is ortho to the activating amino group, making it the prime target for electrophilic attack by the Vilsmeier reagent.

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

The Vilsmeier-Haack Reaction Mechanism

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a nucleophile, attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[3]

-

Electrophilic Attack and Aromatization: The electron-rich pyridine ring of the substrate attacks the Vilsmeier reagent. The strong activating effect of the C4-amino group directs this attack to the C5 position.

-

Hydrolysis: The resulting iminium salt is stable until an aqueous work-up is performed. The addition of water hydrolyzes the iminium salt to yield the final aldehyde product.[3]

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for Vilsmeier-Haack formylation of similar aminopyridine substrates.[6][7] Researchers should conduct their own risk assessment and optimize conditions as necessary.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Amino-3-chloropyridine | C₅H₅ClN₂ | 128.56 | 5.0 g | 38.9 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 mL | - |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 9.0 mL (14.8 g) | 96.5 (2.5 eq) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~200 mL | - |

| Saturated Sodium Chloride | NaCl | 58.44 | ~100 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Amino-3-chloropyridine (5.0 g, 38.9 mmol) and anhydrous N,N-Dimethylformamide (30 mL).

-

Formation of Vilsmeier Reagent: Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (9.0 mL, 96.5 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using Ethyl Acetate/Hexane as eluent).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice (~150 g).

-

Neutralization and Work-up: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. During this process, the product may precipitate.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium chloride (brine) (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aldehyde proton (CHO) around 9.8-10.2 ppm, aromatic protons on the pyridine ring, and a broad signal for the amino (NH₂) protons.

-

¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm), and distinct signals for the carbons of the substituted pyridine ring.

-

-

Mass Spectrometry (MS): To confirm the molecular weight (170.59 g/mol for C₆H₅ClN₂O). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amino group (~3300-3500 cm⁻¹), the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and C=C/C=N stretches of the aromatic ring.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; Suboptimal temperature or reaction time; Inefficient extraction. | Increase reaction time or temperature, monitoring by TLC. Ensure complete neutralization before extraction. Use a different extraction solvent.[5] |

| Formation of Byproducts | Side reactions due to excessive heat; Reaction with solvent. | Maintain strict temperature control during POCl₃ addition and reaction. Ensure anhydrous conditions to prevent premature hydrolysis of the reagent.[5] |

| Purification Issues | Product is highly polar; Co-elution with starting material or byproducts. | Use a more polar solvent system for column chromatography. Consider recrystallization as an alternative or complementary purification step. |

Safety Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Neutralization: The quenching and neutralization steps are highly exothermic and release gas (CO₂). Perform these steps slowly and with adequate cooling to prevent splashing and uncontrolled effervescence.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack formylation of 4-amino-3-chloropyridine represents a direct and effective strategy for producing this valuable heterocyclic building block. This guide provides a comprehensive framework, from mechanistic principles to a detailed experimental protocol, enabling researchers to approach this synthesis with a solid understanding of the underlying chemistry. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe outcome. The resulting product serves as a versatile platform for the development of novel compounds in the pharmaceutical and agrochemical sectors.

References

-

Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Cambridge Open Engage. Available from: [Link]

- Google Patents. US7528256B2 - Process for the preparation of nicotinaldehydes.

-

ResearchGate. Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. Available from: [Link]

-

MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available from: [Link]

-

ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

ResearchGate. Synthesis of substituted chloronicotinaldehydes. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

ResearchGate. Study on synthesis of 4-Aminonicotinic acid. Available from: [Link]

- Google Patents. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.

-

ResearchGate. Synthesis of nicotinic acid derivative 5a. Available from: [Link]

- Google Patents. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

-

ResearchGate. 1 H-NMR spectrum for 4-amino-5-(4-chlorophenyl)-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione. Available from: [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis. Available from: [Link]

-

Fluorochem. This compound. Available from: [Link]

-

PubChem - NIH. 4-Aminonicotinaldehyde | C6H6N2O | CID 2761033. Available from: [Link]

Sources

- 1. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

4-Amino-5-chloronicotinaldehyde structure elucidation

An In-Depth Technical Guide: Structure Elucidation of 4-Amino-5-chloronicotinaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound (C₆H₅ClN₂O). As a substituted pyridine derivative, this compound holds potential as a key intermediate and building block in medicinal chemistry and organic synthesis.[1] Accurate and unambiguous structural confirmation is paramount for its application in drug development and materials science. This document details the strategic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. The causality behind each experimental choice is explained, and detailed protocols are provided to ensure methodological integrity and reproducibility.

Introduction: The Imperative for Unambiguous Characterization

This compound, with the chemical formula C₆H₅ClN₂O, belongs to the class of substituted heterocyclic aldehydes.[2][3] The precise arrangement of the amino, chloro, and aldehyde functional groups on the pyridine core dictates its chemical reactivity, potential biological activity, and suitability for further synthetic transformations. An erroneous structural assignment could lead to the synthesis of incorrect downstream compounds, invalidating research findings and wasting significant resources.

This guide presents a logical and self-validating workflow, beginning with the confirmation of the molecular formula and proceeding to the detailed mapping of atomic connectivity, culminating in the unequivocal determination of the molecular architecture.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Expertise & Rationale: Mass spectrometry is the foundational step in structure elucidation. Its primary role here is to confirm the molecular weight and, critically, to leverage the natural isotopic abundance of chlorine to validate the elemental composition. The presence of a single chlorine atom provides a distinct isotopic signature that is easily identifiable.[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Method Parameters:

-

Ionization Mode: Positive ion mode to generate the protonated molecule, [M+H]⁺.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: ~3.5 kV.

-

Data Analysis: Calibrate the instrument to ensure high mass accuracy (typically < 5 ppm).

-

Data Interpretation & Validation

The key to validating the structure lies in observing two specific features:

-

Accurate Mass of the Molecular Ion: The calculated exact mass of C₆H₅ClN₂O is 156.0145. The protonated molecule [C₆H₅ClN₂O+H]⁺ should be observed at m/z 157.0218. An experimentally determined mass within 5 ppm of this value provides strong evidence for the elemental formula.

-

Chlorine Isotopic Pattern: Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the molecular ion peak. An [M+H]⁺ peak will be observed for the molecule containing ³⁵Cl, and a second peak, the [M+2+H]⁺, will be observed at two mass units higher for the molecule containing ³⁷Cl. The intensity ratio of these two peaks will be approximately 3:1.[5] This signature is a definitive confirmation of the presence of one chlorine atom.[6][7]

Data Presentation: Expected Mass Spectrometry Data

| Ion Species | Calculated m/z | Expected Relative Intensity | Purpose |

| [M+H]⁺ (with ³⁵Cl) | 157.0218 | 100% | Confirms molecular formula |

| [M+2+H]⁺ (with ³⁷Cl) | 159.0188 | ~32% | Confirms presence of one chlorine atom |

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[8] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments provides an interlocking web of data that allows for the unambiguous assembly of the molecular structure.[9][10]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often advantageous for compounds with amine protons, as it can slow down exchange and allow for their observation.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[8]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to be Performed:

-

¹H NMR

-

¹³C NMR

-

2D Heteronuclear Single Quantum Coherence (HSQC)

-

2D Heteronuclear Multiple Bond Correlation (HMBC)

-

Data Interpretation & Structure Assembly

The structure is pieced together by analyzing the chemical shifts, multiplicities, and correlations in the various NMR spectra.[11][12]

¹H NMR Spectrum:

-

Aldehyde Proton (H-7): A singlet is expected at a very downfield chemical shift (δ ≈ 9.8-10.2 ppm) due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons (H-2, H-6): The pyridine ring has two protons. H-2 (adjacent to the nitrogen) and H-6 are expected to appear as distinct singlets in the aromatic region (δ ≈ 8.0-8.8 ppm). Their distinct chemical environments prevent significant coupling to each other.

-

Amino Protons (-NH₂): A broad singlet is expected (δ ≈ 7.0-8.0 ppm), the chemical shift of which can be concentration and temperature-dependent.

¹³C NMR Spectrum:

-

Aldehyde Carbonyl (C-7): The most downfield signal is expected for the aldehyde carbon (δ ≈ 190 ppm).

-

Aromatic Carbons (C-2 to C-6): Six distinct signals are expected in the aromatic region (δ ≈ 110-160 ppm). The carbons attached to heteroatoms (C-4 with -NH₂, C-5 with -Cl, and C-3 with -CHO) will have their chemical shifts significantly influenced by these substituents.

2D NMR Spectra (HSQC & HMBC): The Definitive Connectivity Map

-

HSQC: This experiment correlates each proton with the carbon it is directly attached to. It will definitively link H-2 to C-2, H-6 to C-6, and H-7 to C-7.

-

HMBC: This is the key experiment for assembling the fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that confirm the 4-Amino-5-chloro arrangement are:

-

The aldehyde proton (H-7) should show a correlation to C-3 and C-4.

-

The aromatic proton H-2 should show correlations to C-3, C-4, and C-6.

-

The aromatic proton H-6 should show correlations to C-2, C-4, and C-5.

-

The amino protons may show correlations to C-3, C-4, and C-5.

-

Data Presentation: Predicted NMR Assignments

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations from Proton |

| 2 | ~8.6 (s, 1H) | ~155 | C-3, C-4, C-6 |

| 3 | - | ~120 | - |

| 4 | - | ~158 | - |

| 5 | - | ~115 | - |

| 6 | ~8.2 (s, 1H) | ~150 | C-2, C-4, C-5 |

| 7 (-CHO) | ~10.0 (s, 1H) | ~190 | C-3, C-4 |

| -NH₂ | ~7.5 (br s, 2H) | - | C-3, C-4, C-5 |

Visualization: HMBC Connectivity Diagram

Sources

- 1. Buy 2-Amino-4-chloronicotinaldehyde | 884004-48-2 [smolecule.com]

- 2. CAS 1001756-21-3 | 4-Amino-6-chloronicotinaldehyde - Synblock [synblock.com]

- 3. 4-amino-6-chloronicotinaldehyde, CasNo.1001756-21-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. jchps.com [jchps.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 11. smbstcollege.com [smbstcollege.com]

- 12. bbhegdecollege.com [bbhegdecollege.com]

Spectroscopic Characterization of 4-Amino-5-chloronicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the precise elucidation of molecular structure is paramount. 4-Amino-5-chloronicotinaldehyde, a substituted pyridine derivative, represents a scaffold of significant interest due to its potential applications in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is the bedrock upon which further research and development are built.

This technical guide provides an in-depth analysis of the spectroscopic signature of this compound. In the absence of publicly available experimental spectra for this specific compound (CAS No. 1289175-56-9), this document leverages predictive models and comparative data from structurally analogous compounds to offer a comprehensive and scientifically grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Every effort has been made to ensure the scientific integrity and practical utility of the information presented herein.

It is imperative for the user to recognize that the spectral data discussed are predicted and should be used as a reference and a guide for the analysis of experimentally obtained spectra.

Molecular Structure and Key Features

This compound is a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 5-position, and a formyl (aldehyde) group at the 3-position. This unique arrangement of functional groups gives rise to a distinct electronic and structural profile that is reflected in its spectroscopic data.

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ would exhibit distinct signals for the aromatic protons, the amino protons, and the aldehyde proton. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing aldehyde and chloro groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) | Deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| Pyridine-H (at C2) | 8.0 - 8.5 | Singlet (s) | Influenced by the adjacent nitrogen and the aldehyde group. |

| Pyridine-H (at C6) | 7.5 - 8.0 | Singlet (s) | Influenced by the adjacent nitrogen and the amino group. |

| Amino-H₂ | 5.0 - 6.0 | Broad Singlet (br s) | Chemical shift can be variable and the peak is often broad due to quadrupole moments and exchange with trace water. |

Causality Behind Predictions: The predictions are based on established chemical shift ranges for similar aromatic aldehydes and aminopyridines. The electron-withdrawing nature of the aldehyde and chlorine atom will deshield adjacent protons, shifting them downfield. Conversely, the electron-donating amino group will shield adjacent protons, moving them upfield relative to an unsubstituted pyridine.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (Aldehyde) | 185 - 195 | Highly deshielded due to the double bond to oxygen. |

| C4 (C-NH₂) | 150 - 160 | Shielded by the amino group. |

| C5 (C-Cl) | 120 - 130 | Deshielded by the chloro group. |

| C3 (C-CHO) | 130 - 140 | Deshielded by the aldehyde group. |

| C2 | 145 - 155 | Influenced by the adjacent nitrogen and aldehyde group. |

| C6 | 140 - 150 | Influenced by the adjacent nitrogen and amino group. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2: Standard workflow for NMR data acquisition.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |

| N-H (Amino) | 3300 - 3500 | Symmetric & Asymmetric Stretch | Medium |

| C-H (Aromatic) | 3000 - 3100 | Stretch | Medium-Weak |

| C=O (Aldehyde) | 1680 - 1710 | Stretch | Strong |

| C=C, C=N (Aromatic Ring) | 1550 - 1650 | Stretch | Medium-Strong |

| C-N | 1250 - 1350 | Stretch | Medium |

| C-Cl | 600 - 800 | Stretch | Medium-Strong |

Trustworthiness of Predictions: These predicted ranges are based on well-established correlation tables for infrared spectroscopy. The strong carbonyl stretch is a particularly reliable diagnostic peak for the aldehyde functionality. The presence of two bands in the N-H stretching region would confirm the primary amine.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 156.57 g/mol ) is expected to show a prominent molecular ion peak. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 156 | Corresponding to the ³⁵Cl isotope. |

| [M+2]⁺ | 158 | Corresponding to the ³⁷Cl isotope. The relative intensity will be approximately one-third of the [M]⁺ peak. |

| [M-H]⁺ | 155 | Loss of a hydrogen radical from the aldehyde. |

| [M-CHO]⁺ | 127 | Loss of the formyl radical. |

| [M-Cl]⁺ | 121 | Loss of a chlorine radical. |

Fragmentation Pathway: The fragmentation of pyridine derivatives in EI-MS often involves initial losses of substituents followed by ring cleavage. The most likely initial fragmentation steps for this compound would be the loss of a hydrogen radical from the aldehyde, the loss of the entire formyl group, or the loss of the chlorine atom.

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and separated from any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the standardized experimental protocols, offer a robust framework for researchers and scientists to identify and characterize this compound. It is our hope that this guide will serve as a valuable resource in facilitating the advancement of research and development in fields where this molecule holds promise.

References

At the time of generating this document, no direct experimental spectroscopic data for this compound was found in the public domain. The predicted data and interpretations are based on fundamental principles of spectroscopy and data from analogous chemical structures. For authoritative references on spectroscopic techniques, please consult the following resources:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

SDBS (Spectral Database for Organic Compounds). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Whitepaper: Physicochemical Characterization of 4-Amino-5-chloronicotinaldehyde: A Guide to Solubility and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-chloronicotinaldehyde is a substituted pyridine derivative with potential applications as a key intermediate in organic synthesis and medicinal chemistry.[1] Understanding its fundamental physicochemical properties, particularly solubility and chemical stability, is a critical prerequisite for its effective use in research and development, especially in the context of drug discovery and formulation. This guide provides a comprehensive framework for characterizing this compound. We will delve into the theoretical underpinnings of its expected solubility and stability based on its functional groups, present detailed, field-proven protocols for empirical determination, and discuss potential degradation pathways. This document is intended to serve as a practical resource for scientists, enabling robust and reliable experimental design.

Introduction and Molecular Overview

This compound belongs to the family of substituted nicotin-aldehydes, a class of compounds recognized for their utility as versatile building blocks.[1] The molecule's structure, featuring a pyridine ring substituted with an amino group, a chlorine atom, and an aldehyde functional group, imparts a unique combination of electronic and steric properties.

-

Pyridine Ring: A heterocyclic aromatic ring that provides a degree of rigidity and influences the molecule's basicity.

-

Amino Group (-NH2): A key hydrogen bond donor and acceptor, significantly impacting polarity and potential interactions with biological targets and solvents.[1]

-

Chlorine Atom (-Cl): An electron-withdrawing group that modulates the electron density of the pyridine ring and adds lipophilicity.[1]

-

Aldehyde Group (-CHO): A polar, reactive functional group that can participate in hydrogen bonding and is susceptible to oxidation.[2][3]

A thorough characterization of this compound's solubility and stability is paramount. In drug development, poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants. This guide provides the necessary theoretical background and experimental workflows to mitigate these risks.

Solubility Profile: Theoretical and Practical Assessment

The solubility of an active compound is a critical determinant of its utility, influencing everything from reaction kinetics in synthesis to bioavailability in formulations. The structure of this compound suggests a nuanced solubility profile.

Theoretical Solubility Considerations

Based on its constituent functional groups, we can predict its general solubility behavior:

-

Aqueous Solubility: The presence of the polar amino and aldehyde groups, which can form hydrogen bonds with water, suggests some degree of aqueous solubility.[2][4] However, the aromatic pyridine core and the chlorine substituent introduce lipophilic character, which will likely limit its solubility in water.[1] Therefore, it is expected to be sparingly soluble in aqueous media.

-

Organic Solvent Solubility: The molecule is anticipated to exhibit good solubility in polar organic solvents. Protic solvents like methanol and ethanol can engage in hydrogen bonding, while polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should effectively solvate the molecule.[1]

Workflow for Experimental Solubility Determination

Caption: Workflow for a Forced Degradation Study.

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Procedure:

-

Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), cool, and neutralize with an equivalent amount of NaOH.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw and neutralize samples at appropriate time points.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light. Sample at various time points. The reaction of boronic acid derivatives with hydrogen peroxide has been shown to cause cleavage, suggesting a potential pathway for oxidative degradation. [5]5. Thermal Degradation: Expose both the solid powder and the stock solution to elevated temperatures (e.g., 80°C) in a calibrated oven.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method coupled with a photodiode array (PDA) detector. The use of LC-MS is highly recommended for the structural elucidation of any resulting degradation products.

Postulated Degradation Pathways

Based on the molecule's functional groups, several degradation pathways can be hypothesized. The primary route is likely the oxidation of the highly susceptible aldehyde group.

Caption: Hypothesized Degradation Pathways.

-

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 4-amino-5-chloronicotinic acid. [3]This is anticipated to be the primary degradation product under oxidative and potentially photolytic stress.

-

Hydrolysis/Substitution: Under strong acidic or basic conditions, the chlorine atom on the pyridine ring could potentially undergo nucleophilic substitution, although this is generally less favorable on an electron-rich aminopyridine ring.

-

Ring Cleavage: Extremely harsh conditions, such as high heat or strong oxidants, could lead to the degradation of the pyridine ring itself, similar to pathways seen for other chlorinated aromatic compounds. [6]

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful application in scientific research and pharmaceutical development. This guide outlines a systematic approach, grounded in established scientific principles, for the thorough physicochemical characterization of this molecule. By combining theoretical predictions with rigorous experimental verification using the protocols provided, researchers can generate the reliable data needed for informed decision-making in synthesis, formulation, and analytical method development. The anticipated limited aqueous solubility and susceptibility of the aldehyde group to oxidation are key liabilities that must be carefully managed.

References

- Benchchem. (2025). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. Benchchem.

- MacDougall, L. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283–287.

- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157.

- Trissel, L. A., Zhang, Y., & Xu, Q. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.

- Brugarolas, P., et al. (2020). Acid-base equilibrium of 4-aminopyridine derivatives.

- Smolecule. (n.d.). Buy 2-Amino-4-chloronicotinaldehyde | 884004-48-2. Smolecule.

- eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.

- Clark, J. (2000). An introduction to aldehydes and ketones. Chemguide.

- BLD Pharm. (n.d.). 338452-92-9|4-Amino-2-chloronicotinaldehyde.

- Solubility of Things. (n.d.). Nicotine | Solubility of Things.

- Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 26–30.

- Itoh, K., et al. (2020). Multiple Gene Clusters and Their Role in the Degradation of Chlorophenoxyacetic Acids in Bradyrhizobium sp.

- Chemistry LibreTexts. (2019). 3.10: Properties of Aldehydes and Ketones.

- U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. FDA.

- Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.

- National Center for Biotechnology Information. (n.d.). 4-Aminonicotinaldehyde. PubChem.

- Britannica. (2025). Aldehyde.

- Li, Y., et al. (2004). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 93(6), 1497–1508.

- Hollender, J., et al. (1997). Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5. Applied and Environmental Microbiology, 63(11), 4479–4485.

- BLD Pharm. (n.d.). 884004-48-2|2-Amino-4-chloronicotinaldehyde.

- Haigler, B. E., & Spain, J. C. (1998). Reactions Involved in the Lower Pathway for Degradation of 4-Nitrotoluene by Mycobacterium Strain HL 4-NT-1. Journal of Bacteriology, 180(10), 2644–2650.

- Murbach, T. S., et al. (2016). Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. Food and Chemical Toxicology, 96, 126–137.

- Bozhilov, Y. B., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(11), 3169.

Sources

- 1. Buy 2-Amino-4-chloronicotinaldehyde | 884004-48-2 [smolecule.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Biological Activity of Substituted Nicotinaldehydes

Introduction

Nicotinaldehyde, or pyridine-3-carboxaldehyde, and its substituted derivatives represent a privileged scaffold in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl group but with distinct electronic properties, imparts favorable characteristics such as improved solubility and the ability to form hydrogen bonds, which are crucial for molecular recognition at biological targets.[1][] The aldehyde functional group, an electrophilic center, can engage in various interactions, including the formation of Schiff bases with primary amines, a common reaction in biological systems. This unique combination of a pyridine core and a reactive aldehyde moiety makes substituted nicotinaldehydes versatile building blocks for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential.[3][4][5]

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted nicotinaldehydes, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for assessing their biological efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of compounds.

I. Antimicrobial Activity of Substituted Nicotinaldehydes

Substituted nicotinaldehydes have emerged as promising candidates in the search for novel antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi.[6] The pyridine moiety is a common feature in many established antimicrobial drugs, and its presence in nicotinaldehyde derivatives contributes to their ability to interfere with essential microbial processes.[4][6]

A. Mechanism of Action

The antimicrobial action of substituted nicotinaldehydes is often multifaceted. The aldehyde group can react with nucleophilic residues in microbial enzymes and proteins, leading to their inactivation. Furthermore, the pyridine ring can interact with microbial DNA or disrupt membrane integrity. Some derivatives have been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria.[7] For instance, certain nicotinaldehyde derivatives have demonstrated significant inhibition of oral pathogens by disrupting their biofilm and quorum sensing activities.[7]

B. Structure-Activity Relationship (SAR)

The nature and position of substituents on the pyridine ring significantly influence the antimicrobial potency of nicotinaldehydes. Electron-withdrawing groups can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards biological nucleophiles. Conversely, lipophilic substituents can improve the compound's ability to penetrate microbial cell membranes. For example, studies on newly synthesized nicotinamides, which are closely related to nicotinaldehydes, have shown that different substitutions lead to varying efficacy against Gram-positive and Gram-negative bacteria.[8]

C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] It is a standard in vitro method to quantify the potency of a new compound.

1. Principle

The MIC assay is based on the principle of twofold serial dilution of the test compound in a liquid growth medium, followed by inoculation with a standardized suspension of the target microorganism.[9][10] After incubation, the presence or absence of visible growth (turbidity) is observed to determine the MIC value.[9][10]

2. Workflow Diagram

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

3. Step-by-Step Methodology[9][10][11][12]

-

Preparation of Compound Stock Solution: Dissolve the substituted nicotinaldehyde in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a twofold serial dilution of the compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the target bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including positive (broth and bacteria) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

II. Anticancer Activity of Substituted Nicotinaldehydes

The pyridine scaffold is present in numerous anticancer drugs, and substituted nicotinaldehydes have shown promise as a source of new therapeutic agents.[5] Their potential lies in their ability to interfere with various cellular processes that are critical for cancer cell proliferation and survival.

A. Mechanism of Action

The anticancer mechanisms of substituted nicotinaldehydes are diverse and can involve multiple cellular targets. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[13] A notable mechanism involves the role of nicotinaldehyde as a precursor for NAD biosynthesis.[14][15] Cancer cells have a high demand for NAD to sustain their rapid proliferation and metabolism.[15] Certain anticancer agents work by depleting NAD levels.[14][15] However, the presence of nicotinaldehyde can replenish intracellular NAD, thereby abrogating the anticancer effects of these agents.[14][15] This highlights the complex role of nicotinaldehyde in cancer cell metabolism and its potential as a modulator of cancer therapies.[16] Additionally, some pyridine derivatives have been investigated as inhibitors of key enzymes in cancer progression, such as lysine-specific demethylase 1 (LSD1).[17][18]

B. Structure-Activity Relationship (SAR)

The anticancer activity of substituted nicotinaldehydes is highly dependent on the nature and position of the substituents on the pyridine ring.[19][20][21][22] For instance, the introduction of specific functional groups can enhance the compound's ability to interact with target proteins or modulate its cellular uptake and distribution. Structure-activity relationship studies on nicotinamide derivatives have identified potent and selective inhibitors of ALKBH2, a DNA demethylase implicated in glioblastoma.[23] Similarly, the design of novel nicotinic acid derivatives has led to compounds with selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[24]

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25]

1. Principle

The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[26] The amount of formazan produced is directly proportional to the number of viable cells.[25]

2. Workflow Diagram

Caption: Generalized scheme for Suzuki cross-coupling reaction.

This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl groups, enabling the synthesis of a diverse library of substituted nicotinaldehydes for biological evaluation.

V. Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a series of substituted nicotinaldehydes to illustrate how their biological activities can be compared.

Table 1: Antimicrobial Activity of Substituted Nicotinaldehydes

| Compound | Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| NA-1 | 2-Chloro | 16 | 32 |

| NA-2 | 4-Methyl | 64 | 128 |

| NA-3 | 5-Nitro | 8 | 16 |

| NA-4 | 2-Phenyl | 32 | 64 |

Table 2: Anticancer Activity of Substituted Nicotinaldehydes

| Compound | Substitution | IC50 (µM) on MCF-7 Cells | IC50 (µM) on A549 Cells |

| NA-1 | 2-Chloro | 12.5 | 25.0 |

| NA-2 | 4-Methyl | 50.0 | >100 |

| NA-3 | 5-Nitro | 5.8 | 10.2 |

| NA-4 | 2-Phenyl | 22.1 | 45.6 |

Table 3: Anti-inflammatory Activity of Substituted Nicotinaldehydes

| Compound | Substitution | % Inhibition of BSA Denaturation (at 100 µg/mL) | % RBC Membrane Stabilization (at 100 µg/mL) |

| NA-1 | 2-Chloro | 65.2 | 58.9 |

| NA-2 | 4-Methyl | 30.5 | 25.1 |

| NA-3 | 5-Nitro | 78.9 | 72.4 |

| NA-4 | 2-Phenyl | 55.6 | 48.3 |

Conclusion

Substituted nicotinaldehydes represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial, anticancer, and anti-inflammatory agents is well-documented, and ongoing research continues to uncover new therapeutic applications. The ability to readily modify the substitution pattern on the pyridine ring allows for the fine-tuning of their biological properties, making them attractive candidates for drug discovery and development. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for researchers to explore and harness the therapeutic potential of this important chemical scaffold.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

-

SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

-

Matsumoto, S., Biniecka, P., Bellotti, A., Duchosal, M. A., & Nahimana, A. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 15(3), 787. [Link]

-

MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

-

PubMed. (2019). Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure & Dynamics, 37(13), 3482-3495. [Link]

-

PubMed. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 15(3), 787. [Link]

-

PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Novel Nicotintaldehyde Derivatives via Pd (0) Catalyzed Suzuki Coupling Approach; Characterization, DFT and Molecular Docking and evaluation of anti-antibiofilm, antiquorum sensing activities against Oral pathogens. Retrieved from [Link]

-

MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

-

PubMed Central. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted chloronicotinaldehydes. Retrieved from [Link]

-

PubMed. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]

-

ResearchGate. (2018). Probing the Binding Mechanism of Substituted Pyridine Derivatives as Effective and Selective Lysine Specific Demethylase 1 Inhibitors using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2013). Pyridine and Its Biological Activity: A Review. Retrieved from [Link]

-

Wiley Online Library. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]

- CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

-

MDPI. (n.d.). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]

-

PubMed Central. (n.d.). Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationships and drug design. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

PubMed. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Retrieved from [Link]

-

EC-UNDP Electoral Assistance. (n.d.). Structure Activity Relationship Of Drugs. Retrieved from [Link]

-

ResearchGate. (2005). (PDF) Structure-activity relationships for the design of small-molecule inhibitors. Retrieved from [Link]

-

ResearchGate. (2011). ChemInform Abstract: Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. Retrieved from [Link]

-

PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 21. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 22. researchgate.net [researchgate.net]

- 23. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. clyte.tech [clyte.tech]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Senior Application Scientist's Guide to 4-Amino-5-chloronicotinaldehyde: A Versatile Intermediate for Advanced Heterocyclic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Core Introduction and Strategic Importance

4-Amino-5-chloronicotinaldehyde, also known as 4-amino-5-chloro-pyridine-3-carbaldehyde, is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in synthetic organic and medicinal chemistry. Its strategic importance lies in the unique arrangement of four distinct reactive centers within a compact scaffold: a nucleophilic amino group, an electrophilic aldehyde, a displaceable chloro substituent, and a pyridine ring nitrogen. This specific constellation of functional groups makes it an ideal precursor for the construction of complex, fused heterocyclic systems, particularly those of interest in drug discovery.

The inherent reactivity profile allows for sequential and controlled chemical transformations. The ortho-amino aldehyde functionality is a classic precursor for building fused pyrimidine rings, leading to the formation of pyrido[2,3-d]pyrimidine scaffolds. These bicyclic systems are privileged structures in medicinal chemistry, forming the core of numerous clinically relevant molecules, especially protein kinase inhibitors. The chloro group provides an additional vector for chemical diversification, enabling late-stage functionalization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its synthesis, reactivity, and application in the strategic assembly of high-value molecular architectures.

Section 2: Physicochemical and Spectroscopic Profile

A summary of the key identifiers and computed properties for this compound is provided below. It is important to note that while the compound is commercially available, detailed, peer-reviewed spectroscopic and physical data are not extensively published. The data presented are based on supplier information and computational predictions.

| Property | Value |

| CAS Number | 1289175-56-9 |

| Molecular Formula | C₆H₅ClN₂O |

| Molecular Weight | 156.57 g/mol |

| Appearance | Typically a powder, ranging from off-white to yellow or brown |

| IUPAC Name | 4-amino-5-chloropyridine-3-carbaldehyde |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen), recommended at 2-8°C. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |

| SMILES | C1=C(C(=C(C=N1)Cl)N)C=O |

Spectroscopic Insights (Predicted):

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The aldehyde proton (-CHO) would be a highly deshielded singlet (δ 9.5-10.5 ppm). The amino (-NH₂) protons would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

-

¹³C NMR: The aldehyde carbonyl carbon is expected to be the most downfield signal (δ 190-200 ppm). The aromatic carbons of the pyridine ring would appear in the δ 110-160 ppm range.[1][2][3][4][5]

Section 3: Synthesis of this compound

Proposed Synthetic Pathway: A Logic-Driven Approach

The most plausible route begins with a commercially available aminopyridine, proceeds through a directed ortho-metalation to install the aldehyde, and finishes with a selective chlorination.

Caption: Proposed workflow for the synthesis of this compound.

Causality Behind Experimental Choices

-

Step 1: Protection: The amino group of 4-aminopyridine is acidic and would quench the strong base used for metalation. Protecting it, for example as a tert-butoxycarbonyl (Boc) carbamate, renders it non-acidic and sterically directs the metalation to the C3 position.

-

Step 2: Directed ortho-Metalation (DoM): This is the key C-H activation step. The Boc-amino group is an excellent directed metalation group (DMG). It coordinates to the lithium of the organolithium base (like sec-butyllithium), delivering the base to the adjacent C3 proton for abstraction. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl of N,N-dimethylformamide (DMF), which serves as the formyl group source. The reaction is performed at low temperatures (-78 °C) to prevent side reactions and maintain the stability of the organometallic intermediate.

-

Step 3: Chlorination: With the C3 position functionalized, the C5 position is now the most electron-rich and sterically accessible site for electrophilic aromatic substitution. A mild chlorinating agent like N-chlorosuccinimide (NCS) is suitable for this transformation.

-

Step 4: Deprotection: The final step is the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amino group and yield the target intermediate.

Section 4: Utility in Heterocyclic Synthesis: Constructing the Pyrido[2,3-d]pyrimidine Core

The primary utility of this compound is as a synthon for building fused heterocycles. Its ortho-amino aldehyde structure is perfectly primed for cyclocondensation reactions with C-nucleophiles, particularly active methylene compounds, to form the medicinally important pyrido[2,3-d]pyrimidine ring system.[8][9]

Principle: The Friedländer-Type Annulation

The reaction of an ortho-aminoaromatic aldehyde with a compound containing an activated methylene group (e.g., malononitrile, ethyl cyanoacetate) is a classic variation of the Friedländer annulation. This powerful one-pot reaction typically proceeds under base or acid catalysis and constructs the new pyridine ring of the fused system.

Caption: Logical workflow for the synthesis of a pyrido[2,3-d]pyrimidine derivative.

Exemplary Protocol: Synthesis of a Densely Functionalized Pyrido[2,3-d]pyrimidine

This protocol describes a three-component reaction to form a substituted pyrido[2,3-d]pyrimidine, a common scaffold in kinase inhibitors. It is adapted from well-established procedures for related aminopyridine precursors.[10][11]

Reaction: this compound + Malononitrile + Guanidine Hydrochloride

Objective: To synthesize 2,4-Diamino-7-chloro-pyrido[2,3-d]pyrimidine.

| Parameter | Condition | Rationale |

| Reactants | 1. This compound (1.0 eq) | The core pyridine scaffold. |

| 2. Malononitrile (1.1 eq) | Provides two carbons and a nitrile group for the new ring. The active methylene is the key nucleophile. | |

| 3. Guanidine hydrochloride (1.2 eq) | Acts as a binucleophile to form the pyrimidine ring portion of the final product. | |

| Solvent | Ethanol or N,N-Dimethylformamide (DMF) | Polar aprotic (DMF) or protic (EtOH) solvents are effective at dissolving the reactants and facilitating the ionic intermediates. |

| Catalyst/Base | Sodium ethoxide or Potassium carbonate (K₂CO₃) | A base is required to deprotonate the active methylene compound (malononitrile) to generate the nucleophilic carbanion for the initial Knoevenagel condensation. It also facilitates the cyclization steps. |

| Temperature | 80-120 °C (Reflux) | Thermal energy is necessary to overcome the activation barriers for the condensation, cyclization, and subsequent aromatization steps. |

| Reaction Time | 4-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the limiting reagent is observed. |

| Workup | Cooling, precipitation, filtration, washing | The product often precipitates from the reaction mixture upon cooling. It can then be isolated by filtration and washed with a cold solvent (like ethanol or diethyl ether) to remove soluble impurities. Recrystallization can be used for further purification. |

Step-by-Step Methodology:

-

To a stirred solution of this compound (1.0 mmol) in ethanol (15 mL), add malononitrile (1.1 mmol) and guanidine hydrochloride (1.2 mmol).

-

Add a catalytic amount of a base, such as sodium ethoxide (approx. 0.2 mmol).

-

Heat the mixture to reflux (approx. 80°C) and maintain for 6 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid product with cold ethanol (2 x 10 mL) and then diethyl ether (10 mL) to remove residual solvent and impurities.

-

Dry the product under vacuum to yield the 2,4-Diamino-7-chloro-pyrido[2,3-d]pyrimidine.

Section 5: Applications in Drug Discovery

The pyrido[2,3-d]pyrimidine core synthesized from this compound is a cornerstone of modern kinase inhibitor design.[11][12] Kinases are critical enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

-

Scaffold for Kinase Inhibitors: The nitrogen atoms of the pyridopyrimidine core act as hydrogen bond acceptors, mimicking the adenine portion of ATP to bind effectively in the hinge region of the kinase active site.

-

Vectors for Selectivity and Potency: The substituents installed via the synthetic route—such as the amino groups from guanidine and the chloro group from the starting material—provide crucial vectors for further chemical modification. These sites can be functionalized to interact with specific amino acid residues outside the hinge region, thereby engineering potency and selectivity for a particular kinase target.

Section 6: Safety and Handling

-